Papaverine hydrochloride

説明

Papaverine hydrochloride is a vasodilator drug that relaxes veins and arteries, which makes them wider and allows blood to pass through them more easily . It is used for the relief of cerebral and peripheral ischemia associated with arterial spasm and myocardial ischemia complicated by arrhythmias . It is an alkaloid found in opium but not closely related to the other opium alkaloids in its structure or pharmacological actions .

Synthesis Analysis

Papaverine hydrochloride can be synthesized in a one-pot process using xylene as a solvent . The biosynthesis of papaverine proceeds via (S)-reticuline, leading to the generation of (S)-laudanine, a known alkaloid from the opium poppy .

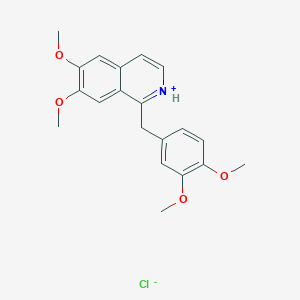

Molecular Structure Analysis

The molecular formula of Papaverine hydrochloride is C20H22ClNO4 . It has a molecular weight of 375.8 g/mol . The crystal and molecular structure of Papaverine hydrochloride has been determined with Cu K α diffractometer data by direct methods .

Chemical Reactions Analysis

A precise and specific 1H-NMR method has been developed for the assay of Papaverine hydrochloride as a bulk drug, as well as in tablet and injection dosage forms .

Physical And Chemical Properties Analysis

Papaverine hydrochloride is a white powder . The pH of a 0.05 molar solution is 3.9, and the pH of a 2% aqueous solution is 3.3 .

科学的研究の応用

Anti-Microbial and Anti-Inflammatory

Papaverine hydrochloride, an alkaloid from Papaver spp., has been found to have beneficial anti-microbial and anti-inflammatory properties . These properties are primarily related to their alkaloid content .

Anti-Cancer

Papaverine hydrochloride has shown significant inhibitory effects on various tumors . It has been found that phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), a mammalian target of rapamycin (mTOR) and vascular endothelial growth factor (VEGF) are downstream pathways that involve in anti-cancer activity of papaverine .

Anti-Depressant

Papaverine hydrochloride has been found to have beneficial anti-depressant properties . This makes it a potential candidate for the treatment of depressive disorders .

Analgesic and Sedative

Papaverine hydrochloride has analgesic and sedative effects to alleviate signs of various disorders such as pain, cough, and neurological problems . This makes it a potential candidate for the treatment of these disorders .

Peripheral Vasodilator

Papaverine hydrochloride is a peripheral vasodilator and has a direct effect on vessels . It is reported to inhibit the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles, and it has been observed to increase intracellular levels of cAMP and cGMP .

Treatment of Erectile Dysfunction

Papaverine hydrochloride has been found to be effective against erectile dysfunction . This makes it a potential candidate for the treatment of this disorder .

Cardioprotective

Papaverine hydrochloride has been found to have cardioprotective properties . This makes it a potential candidate for the treatment of heart-related disorders .

Neuroprotective

Papaverine hydrochloride has been found to have neuroprotective properties . This makes it a potential candidate for the treatment of neurological disorders .

Safety And Hazards

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTMYNBWXDUBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4.ClH, C20H22ClNO4 | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-74-2 (Parent) | |

| Record name | Papaverine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025825 | |

| Record name | Papaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Papaverine hydrochloride is a white powder. pH (0.05 molar solution) 3.9. pH (2% aqueous solution) 3.3. (NTP, 1992) | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Papaverine hydrochloride | |

CAS RN |

61-25-6 | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Papaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Papaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23473EC6BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

435 to 437 °F (decomposes) (NTP, 1992) | |

| Record name | PAPAVERINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of papaverine hydrochloride?

A1: Papaverine hydrochloride is a non-narcotic opium alkaloid that acts as a phosphodiesterase inhibitor. [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. []

Q2: How does the increase in cAMP and cGMP levels lead to the therapeutic effects of papaverine hydrochloride?

A2: Elevated cAMP and cGMP levels promote smooth muscle relaxation by inhibiting myosin light-chain kinase, an enzyme essential for muscle contraction. [] This relaxation effect is particularly pronounced in vascular smooth muscle, leading to vasodilation. []

Q3: What are the downstream effects of papaverine hydrochloride-induced vasodilation?

A3: Vasodilation caused by papaverine hydrochloride results in increased blood flow and reduced vascular resistance. [, , ] This effect has therapeutic implications in conditions where improved blood flow is desired, such as cerebral vasospasm and erectile dysfunction. [, , ]

Q4: What is the molecular formula and weight of papaverine hydrochloride?

A4: The molecular formula of papaverine hydrochloride is C20H21NO4·HCl, and its molecular weight is 375.85 g/mol.

Q5: Are there any spectroscopic data available for papaverine hydrochloride?

A5: Yes, research has explored the ultraviolet (UV) absorption spectrum of papaverine hydrochloride. [] It exhibits a maximum absorption wavelength around 240 nm, which is sensitive to pH changes. [] Additionally, studies using Terahertz time-domain spectroscopy (THz-TDS) have characterized its fingerprint spectra in the 0.2-2.6 THz range. []

Q6: How stable is papaverine hydrochloride in solution?

A6: Papaverine hydrochloride exhibits limited stability in both aqueous and non-aqueous solutions, particularly when exposed to UV radiation. [, ]

Q7: What measures can be taken to improve the photostability of papaverine hydrochloride solutions?

A7: The addition of UV absorbers, such as methyl 4-hydroxybenzoate, can enhance the photostability of papaverine hydrochloride solutions. []

Q8: Are there any known incompatibilities of papaverine hydrochloride with other substances?

A8: Yes, papaverine hydrochloride is known to form precipitates when mixed with certain solutions. For instance, it can precipitate in the presence of human serum at concentrations of 0.3% or higher. []

Q9: Does papaverine hydrochloride possess any catalytic properties?

A9: Based on the provided research, there is no evidence to suggest that papaverine hydrochloride exhibits catalytic properties. Its primary mechanism of action revolves around phosphodiesterase inhibition rather than catalytic activity.

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of papaverine hydrochloride?

A10: Research highlights the use of various techniques for formulating papaverine hydrochloride, including:

- Microemulsions: Incorporating papaverine hydrochloride into lecithin-based microemulsions can enhance its transdermal absorption and improve its delivery to target tissues. [, , ]

- Transdermal patches: Developing transdermal patches using polymers like ethyl cellulose, PVP, PVA, Eudragit RL-100, and Eudragit RS-100 can provide sustained release and improve patient compliance. [, ]

- Osmotic-driven release systems: Encapsulating papaverine hydrochloride in biodegradable elastomeric matrices, such as poly(decane-co-tricarballylate), offers controlled and sustained drug release through osmotic pressure gradients. [, ]

Q11: What in vitro and in vivo models have been used to assess the efficacy of papaverine hydrochloride?

A11: Research highlights the use of various models to evaluate papaverine hydrochloride's therapeutic potential:

- Animal Models: Pig models have been employed to study the percutaneous absorption of papaverine hydrochloride following topical application. [] Studies utilizing rat models have investigated the drug's effect on flap survival by assessing blood flow and microvessel density. []

- Clinical Studies: Clinical trials have investigated the efficacy of papaverine hydrochloride in treating conditions like erectile dysfunction, often utilizing color flow Doppler measurements to evaluate its impact on penile blood flow. []

- Hypotension: Papaverine hydrochloride's vasodilatory effects can lead to a decrease in blood pressure. [, , ]

- Cardiac Effects: Although papaverine hydrochloride can increase coronary blood flow, some studies suggest potential negative impacts on myocardial oxygen balance, particularly at high doses. []

- Priapism: In the context of treating erectile dysfunction, prolonged erection (priapism) is a serious potential side effect of intracavernous papaverine injection. []

Q12: What drug delivery strategies have been explored to enhance the targeting and efficacy of papaverine hydrochloride?

A12: Research highlights efforts to improve papaverine hydrochloride delivery, including:

- Nano-transferosomes: Formulating papaverine hydrochloride into nano-transferosomes shows promise for topical delivery, potentially offering a less invasive alternative to penile injections for treating erectile dysfunction. []

- Coating of Ureteral Stents: Incorporating papaverine hydrochloride into biodegradable polymer coatings on ureteral stents can enhance their functional properties and potentially reduce complications. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of papaverine hydrochloride?

A13: Researchers utilize various analytical methods to study papaverine hydrochloride, including:

- Ultraviolet (UV) Spectrophotometry: This technique measures the absorbance of UV light by papaverine hydrochloride at specific wavelengths, enabling its quantification in various matrices. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile method for separating, identifying, and quantifying papaverine hydrochloride and its related substances in pharmaceutical preparations. [, , , , , , ]

- Gas Chromatography (GC): GC coupled with flame ionization detection has been employed to determine papaverine hydrochloride in complex mixtures. []

Q14: How does the dissolution rate of papaverine hydrochloride influence its bioavailability and efficacy?

A15: Dissolution studies using various pharmacopoeial apparatuses demonstrate that the dissolution rate of papaverine hydrochloride tablets can vary depending on factors such as the type of apparatus used and the formulation excipients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)